FERRIC SULFATE NONAHYDRATE
Description
Systematic IUPAC Nomenclature and CAS Registry
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for inorganic compounds containing transition metals and hydrated crystal structures. The official IUPAC name for this compound is iron(3+);trisulfate;nonahydrate , which explicitly indicates the oxidation state of iron, the presence of three sulfate anions, and the incorporation of nine water molecules within the crystal lattice. This nomenclature system provides unambiguous identification by specifying both the ionic charges and the degree of hydration.
The Chemical Abstracts Service has assigned the unique registry number 13520-56-4 to this compound. This CAS number serves as the primary identifier for regulatory, commercial, and research purposes, distinguishing this specific nonahydrate form from other iron(III) sulfate variants with different hydration states. Alternative systematic names include sulfuric acid, iron(3+) salt (3:2), nonahydrate , which emphasizes the compound's origin from the neutralization of sulfuric acid with iron(III) species.
| Nomenclature System | Designation |
|---|---|
| IUPAC Name | iron(3+);trisulfate;nonahydrate |
| CAS Registry Number | 13520-56-4 |
| Alternative Systematic Name | sulfuric acid, iron(3+) salt (3:2), nonahydrate |
| Common Name | This compound |
The compound is also referenced in various chemical databases under synonymous designations including This compound and iron(III) sulfate nonahydrate . These alternative names maintain consistency with traditional inorganic nomenclature while providing accessibility for different scientific communities.
Molecular Formula and Stoichiometric Composition
The molecular formula of this compound can be expressed in multiple equivalent forms that emphasize different aspects of its chemical composition. The most commonly used representation is Fe₂(SO₄)₃·9H₂O , which clearly delineates the ionic components and the water of crystallization. An alternative elemental composition formula Fe₂H₁₈O₂₁S₃ presents the same compound in terms of its constituent atoms without structural implications.
The molecular weight of this compound has been consistently reported as 562.02 grams per mole across multiple authoritative sources. This value accounts for two iron(III) cations (atomic weight 55.845 each), three sulfate anions (molecular weight 96.06 each), and nine water molecules (molecular weight 18.015 each). The stoichiometric precision of this composition reflects the compound's well-defined crystallographic structure.
| Compositional Element | Count | Molecular Weight Contribution (g/mol) |
|---|---|---|
| Iron(III) ions | 2 | 111.69 |
| Sulfate ions | 3 | 288.18 |
| Water molecules | 9 | 162.14 |
| Total Molecular Weight | 562.01 |
The stoichiometric ratios within this compound demonstrate the charge balance requirements inherent in ionic compounds. The two iron(III) cations, each carrying a +3 charge, provide a total positive charge of +6, which is exactly balanced by three sulfate anions, each carrying a -2 charge. The nine water molecules occupy specific positions within the crystal lattice, contributing to the overall stability and physical properties of the compound.
Hydration States and Isostructural Variants
Ferric sulfate exhibits remarkable polymorphism in its hydrated forms, with the nonahydrate representing one of several stable hydration states observed both in natural mineral formations and synthetic preparations. The iron(III) sulfate system encompasses a broad range of hydrates, each characterized by distinct water content and corresponding changes in physical properties and crystal structure.
The most extensively documented hydration variants of iron(III) sulfate include the monohydrate (CAS 43059-01-4), hexahydrate (CAS 13761-89-2), heptahydrate (CAS 35139-28-7), and the nonahydrate under discussion. Each hydration state corresponds to specific thermodynamic stability regions and formation conditions, with the nonahydrate being particularly significant due to its occurrence as the mineral coquimbite in natural environments.
| Hydration State | Chemical Formula | CAS Registry Number | Natural Occurrence |
|---|---|---|---|
| Monohydrate | Fe₂(SO₄)₃·H₂O | 43059-01-4 | Rare |
| Hexahydrate | Fe₂(SO₄)₃·6H₂O | 13761-89-2 | Lausenite (doubtful species) |
| Heptahydrate | Fe₂(SO₄)₃·7H₂O | 35139-28-7 | Kornelite |
| Nonahydrate | Fe₂(SO₄)₃·9H₂O | 13520-56-4 | Coquimbite, Paracoquimbite |
| Decahydrate | Fe₂(SO₄)₃·10H₂O | Not specified | Quenstedtite |
The mineralogical forms of this compound include coquimbite and paracoquimbite , which are dimorphous variants sharing the same chemical composition but exhibiting different crystal structures. Coquimbite crystallizes in the trigonal system and has been redefined by the International Mineralogical Association to include aluminum as an essential component, with the formula AlFe₃(SO₄)₆(H₂O)₁₂·6H₂O . Paracoquimbite, also trigonal, maintains the pure iron(III) composition Fe₂(SO₄)₃·9H₂O and serves as the type mineral for this specific hydration state.
The structural relationship between these hydration variants involves systematic changes in the coordination environment of iron(III) ions and the arrangement of water molecules within the crystal lattice. The various crystalline forms of iron(III) sulfate hydrates have been well-characterized through X-ray crystallography, revealing distinct patterns of water incorporation that influence solubility, thermal stability, and optical properties. These isostructural variants demonstrate the complex relationship between chemical composition, crystal structure, and macroscopic properties in hydrated inorganic compounds.
Properties
CAS No. |
13520-56-4 |
|---|---|
Molecular Formula |
Fe2H18O21S3 |
Molecular Weight |
562.02 |
Origin of Product |
United States |
Preparation Methods
Two-Step Oxidation Using Molecular Oxygen and Hydrogen Peroxide
A patented process (US4707349A) describes a two-step oxidation strategy to optimize yield and purity. In the first stage, a slurry of ferrous sulfate and sulfuric acid is oxidized with molecular oxygen at 60–140°C under 3–10 bar overpressure. The reaction proceeds as:
The second stage employs hydrogen peroxide to ensure complete oxidation of residual Fe²⁺, achieving a final iron concentration of 14–24% by weight. This method yields a solid product with less than 0.2% water-insoluble impurities after cooling and crystallization.
Table 1: Reaction Conditions for Two-Step Oxidation
| Parameter | Range |
|---|---|
| Temperature | 60–140°C |
| Pressure | 3–10 bar |
| Fe²⁺ Concentration | 14–32% by weight |
| H₂SO₄ Concentration | 22–100% by weight |
| Final Fe³⁺ Purity | >99.8% |
Single-Step Oxidation with Chlorine Gas
Industrial-scale production often substitutes hydrogen peroxide with chlorine gas (Cl₂) to reduce costs. As detailed in an EPA report, the reaction follows:
This exothermic process requires rigorous temperature control (70–90°C) to prevent thermal decomposition of the product. The resulting solution is evaporated to induce crystallization, yielding this compound with a shelf life of up to 12 months under proper storage.
Crystallization from Iron(III)-Rich Waste Solutions
Hydrometallurgical waste streams from pyrite ore processing offer a sustainable feedstock for this compound synthesis. A study by Stamenov et al. (2017) demonstrated that solutions containing >60 g/L Fe³⁺ and >61 g/L H₂SO₄ can be directly crystallized after evaporation.
Ternary Phase Diagram Analysis
The Fe₂(SO₄)₃-H₂SO₄-H₂O system dictates the crystallization pathway. At 297 K, saturated solutions with 17.76% Fe₂(SO₄)₃ and 5.04% H₂SO₄ by mass require 20–30% water removal to enter the ferric sulfate hydrate stability region. Subsequent cooling to 5–10°C precipitates Fe₂(SO₄)₃·8H₂O, which is then converted to the nonahydrate via controlled humidity exposure.
Table 2: Crystallization Parameters from Waste Solutions
| Parameter | Value |
|---|---|
| Initial Fe³⁺ | 60–80 g/L |
| Evaporation Threshold | 20–30% H₂O Removal |
| Crystallization Temp. | 5–10°C |
| Dominant Phase | Fe₂(SO₄)₃·8H₂O |
Role of Humidity in Hydration
In situ X-ray diffraction studies reveal that ferric sulfate octahydrate (Fe₂(SO₄)₃·8H₂O) deliquesces at 80% relative humidity (RH), absorbing atmospheric moisture to form the nonahydrate. This phase transition is critical for avoiding undesirable byproducts like rhomboclase (FeH(SO₄)₂·4H₂O) or mikasaite (anhydrous Fe₂(SO₄)₃).
| Manufacturer | Purity | Price (USD/KG) | Supply Capacity |
|---|---|---|---|
| Shaanxi Dideu Medichem | 99% | 1.00 | 20 tons/month |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Ferric sulfate nonahydrate undergoes various chemical reactions, including:
Oxidation: Ferric sulfate can act as an oxidizing agent, facilitating the oxidation of other substances.
Reduction: It can be reduced to ferrous sulfate (FeSO₄) under certain conditions.
Hydrolysis: In aqueous solutions, ferric sulfate can hydrolyze to form ferric hydroxide (Fe(OH)₃) and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Ferric sulfate can oxidize organic and inorganic compounds in the presence of water.
Reduction: Reducing agents such as sulfur dioxide (SO₂) can reduce ferric sulfate to ferrous sulfate.
Hydrolysis: The hydrolysis reaction occurs readily in water, especially at higher temperatures.
Major Products Formed:
Oxidation: Various oxidized products depending on the substrate.
Reduction: Ferrous sulfate (FeSO₄).
Hydrolysis: Ferric hydroxide (Fe(OH)₃) and sulfuric acid (H₂SO₄).
Scientific Research Applications
Water Treatment
Coagulant in Water Purification:
Ferric sulfate nonahydrate is primarily used as a coagulant in water treatment processes. It aids in the removal of suspended particles by destabilizing colloidal suspensions, leading to the formation of larger aggregates that can be easily removed from water. Its effectiveness in coagulation is attributed to its ability to form ferric hydroxide flocs, which trap impurities during sedimentation.
Case Study:
A study demonstrated that ferric sulfate was more effective than ferrous sulfate in treating wastewater, significantly reducing turbidity and organic matter content. The results indicated that using ferric sulfate led to a 90% reduction in suspended solids and a notable decrease in chemical oxygen demand (COD) levels in treated effluents .
Agriculture
Soil Conditioner:
this compound serves as a soil conditioner, particularly in acidic soils. It enhances soil fertility by providing essential iron nutrients and improving the overall soil structure. The application of ferric sulfate can also help mitigate aluminum toxicity in acidic soils, promoting healthier plant growth.
Research Findings:
Research indicates that the application of ferric sulfate can increase the availability of phosphorus in the soil, which is crucial for plant development. In trials conducted on various crops, the use of ferric sulfate resulted in improved growth rates and yields compared to untreated plots .
Medicine
Hemostatic Agent:
In dentistry and surgical applications, this compound is utilized as a hemostatic agent to control bleeding during procedures. It works by promoting coagulation through the agglutination of blood proteins upon contact with tissue.
Clinical Application:
A narrative review highlighted its use in pulpotomy procedures where a 15% solution of ferric sulfate was applied directly to the pulp chamber. The study reported effective hemostasis with minimal postoperative complications . However, caution is advised due to potential tissue irritation caused by higher concentrations.
Industrial Applications
Pigment Production:
this compound is employed in the production of iron-based pigments for dyes and paints. Its ability to provide vibrant colors makes it a valuable ingredient in various industrial applications.
Case Study:
In textile manufacturing, ferric sulfate acts as a mordant, enhancing dye uptake on fabrics. A study showed that textiles treated with ferric sulfate exhibited deeper colors and improved wash fastness compared to those treated with alternative mordants .
Environmental Remediation
Removal of Heavy Metals:
this compound has shown promise in environmental remediation efforts, particularly for the removal of heavy metals from contaminated water sources. It facilitates the precipitation of metal ions as insoluble hydroxides.
Research Insights:
A study on heavy metal remediation indicated that using ferric sulfate significantly reduced lead and cadmium concentrations in contaminated water samples. The results underscored its potential as an effective agent for environmental cleanup .
Summary Table of Applications
Mechanism of Action
The primary mechanism of action of ferric sulfate nonahydrate involves its ability to act as a coagulant and oxidizing agent. In water treatment, ferric sulfate facilitates the aggregation of suspended particles, forming larger flocs that can be easily removed. This process is driven by the neutralization of charges on the particles, leading to their coagulation. Additionally, ferric sulfate can oxidize organic and inorganic contaminants, aiding in their removal from water .
Comparison with Similar Compounds
Ferric Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)
CAS No.: 7782-61-8 . Key Properties:
Research Findings :
- Ferric nitrate nonahydrate’s higher oxidizing capacity makes it suitable for reactions requiring strong electron acceptors, unlike ferric sulfate, which is preferred in coagulation due to its sulfate ion stability .
Ferric Ammonium Sulfate Dodecahydrate (FeNH₄(SO₄)₂·12H₂O)
CAS No.: 7783-83-7 . Key Properties:
Research Findings :
- The ammonium ion in ferric ammonium sulfate reduces its hygroscopicity compared to this compound, making it more stable in humid environments .
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
CAS No.: 7782-63-0 (referenced indirectly in ). Key Properties:
| Property | This compound | Ferrous Sulfate Heptahydrate |
|---|---|---|
| Oxidation State | Fe³⁺ | Fe²⁺ |
| Reactivity | Oxidizing agent | Reducing agent |
| Applications | Coagulation, metal etching | Nutritional supplements, soil amendment |
Research Findings :
Ferric SubsuIfate (Fe₄(OH)₂(SO₄)₅)
CAS No.: Not explicitly listed; synonyms include "Monsel’s Salt" . Key Properties:
| Property | This compound | Ferric SubsuIfate |
|---|---|---|
| Composition | Pure sulfate | Hydroxysulfate complex |
| Medical Use | Limited | Topical hemostatic agent (e.g., Monsel’s Solution) |
Research Findings :
- Ferric subsulfate’s basic structure enhances its astringent properties, making it medically relevant, unlike this compound, which is primarily industrial .
Q & A
Q. What experimental protocols are recommended for synthesizing ferric sulfate nonahydrate with high purity?
Methodological Answer:
- Precipitation Method : Dissolve iron(III) oxide or hydroxide in sulfuric acid under controlled heating (80–90°C). Monitor pH (1.5–2.0) to avoid hydrolysis to iron oxyhydroxides. Filter and crystallize at 4°C to obtain nonahydrate crystals .
- Key Parameters :
- Temperature control to prevent premature dehydration.
- Use of excess sulfuric acid to suppress Fe³⁺ hydrolysis.
- Crystallization in a desiccator to maintain hydration.
- Purity Verification : Conduct elemental analysis (ICP-OES) for Fe and S content, and thermogravimetric analysis (TGA) to confirm nonahydrate stoichiometry (theoretical weight loss: ~36% for water release) .
Q. How should ferric sulfate solutions be prepared to minimize hydrolysis and precipitation?
Methodological Answer:
Q. What characterization techniques are critical for analyzing this compound structure and composition?
Methodological Answer:
Advanced Research Questions
Q. How can contradictory thermal decomposition data for this compound be resolved?
Methodological Answer:
- Case Study : Discrepancies in reported decomposition pathways (e.g., direct to Fe₂(SO₄)₃ vs. intermediate FeOHSO₄) may arise from:
- Resolution Strategy :
Q. What experimental designs address variability in ferric sulfate’s reactivity in redox-driven catalysis?
Methodological Answer:
- Controlled Variables :
- pH (1.5–3.0): Impacts Fe³⁺/Fe²⁺ redox potential.
- Co-dopants (e.g., Cu²⁺): Modify electron transfer pathways.
- Analytical Framework :
Q. How can computational modeling enhance understanding of ferric sulfate’s interaction with biomolecules?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate Fe³⁺-sulfate coordination in aqueous environments (e.g., AMBER force field).
- Docking Studies : Predict binding sites on proteins using AutoDock Vina; validate with EXAFS for Fe-S/O bond distances .
- Data Integration : Cross-reference simulation results with experimental kinetics (e.g., fluorescence quenching assays) .
Data Contradiction Analysis
Q. How to interpret conflicting reports on ferric sulfate’s stability in aqueous systems?
Methodological Answer:
- Root Causes :
- Ionic Strength : High sulfate concentrations (>0.5 M) stabilize Fe³⁺ via complexation, while low concentrations favor hydrolysis.
- Trace Impurities : Chloride ions (even at ppm levels) accelerate Fe³⁺ reduction to Fe²⁺.
- Mitigation :
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
